2-hydroxy-N-(1-phenylethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFSPDEIVZBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Hydroxy N 1 Phenylethyl Benzamide
Retrosynthetic Analysis of 2-hydroxy-N-(1-phenylethyl)benzamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. The key structural feature of this compound is the amide linkage. The most logical retrosynthetic disconnection is at this C-N bond, which breaks the molecule into two primary synthons: a carboxyl-containing component and an amine component.
This disconnection leads to salicylic (B10762653) acid (2-hydroxybenzoic acid) and (1-phenylethyl)amine as the starting materials. This approach is the most direct and common strategy for constructing this and related benzamides.
Retrosynthetic Disconnection:
| Target Molecule | Key Disconnection | Precursors |
| This compound | Amide C-N Bond | Salicylic Acid and (1-phenylethyl)amine |
Classical Amidation Strategies in the Synthesis of N-(1-Phenylethyl)benzamides
Classical methods for amide bond formation are well-established and widely used. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt from a competing acid-base reaction. fishersci.co.uk To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon.
A common and traditional strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine. fishersci.co.ukiajpr.com
The conversion of salicylic acid to salicyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukiajpr.com The resulting acyl chloride is highly reactive and susceptible to nucleophilic attack by the amine. This subsequent reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base (e.g., pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk
Table 1: Common Reagents for Carboxylic Acid Activation
| Activating Reagent | Reactive Intermediate | Typical Conditions | Byproducts |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), often requires heating | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), room temperature | CO, CO₂, HCl |
This table provides an overview of common activating agents and their typical reaction characteristics.
An alternative to isolating a highly reactive intermediate is the use of coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine in a one-pot procedure. iajpr.com These reagents activate the carboxylic acid in situ to form a reactive species that is immediately consumed by the amine. This approach is central to peptide synthesis but is broadly applicable to general amide formation. fishersci.co.uk
Carbodiimides are among the most common class of coupling reagents. peptide.comacs.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine to form the amide bond, generating a urea (B33335) derivative as a byproduct. To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.ukhepatochem.com
Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which offer fast reaction times and high yields with minimal side products. peptide.comhepatochem.com
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Activation | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate | Widely used, cost-effective. DCC byproduct is a precipitate; EDC byproduct is water-soluble. fishersci.co.ukacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated oxyphosphonium ester | Highly reactive, effective for sterically hindered substrates. peptide.com |
This interactive table summarizes major classes of coupling reagents used in amide synthesis.
Modern and Optimized Synthetic Routes for this compound
Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing waste, and enabling better process control. Microwave-assisted synthesis and flow chemistry represent two prominent technologies that offer significant advantages over classical batch methods for benzamide (B126) synthesis.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction, microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating. arkat-usa.orgyoutube.com
This technology has been shown to dramatically reduce reaction times for a wide range of organic transformations, including amide bond formation. rasayanjournal.co.inresearchgate.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. arkat-usa.orgrasayanjournal.co.in The benefits include not only speed but also potentially higher yields and cleaner reaction profiles due to the reduction of side reactions that can occur during prolonged heating. arkat-usa.org The synthesis of benzamides, for instance, has been successfully achieved with good yields in significantly shortened timeframes using microwave assistance. researchgate.net
Table 3: Conventional vs. Microwave-Assisted Amide Synthesis (Illustrative)
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) | Time Reduction |
| Energy Input | Indirect, slow, non-uniform | Direct, rapid, uniform volumetric heating | Efficiency |
| Yield | Variable, often moderate | Often higher due to reduced side products | Improved Output |
| Process Control | Less precise temperature control | Precise and immediate temperature control | Reproducibility |
This table illustrates the general advantages of microwave-assisted synthesis over conventional heating methods for reactions like amidation.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This paradigm shift from traditional batch processing offers numerous advantages, particularly for amide bond formation. researchgate.netacs.org
Key benefits of flow chemistry include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling highly reactive intermediates or exothermic reactions.
Superior Process Control: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is possible, leading to higher reproducibility and yields. nih.gov
Increased Efficiency: Rapid mixing and superior heat transfer in microreactors can accelerate reaction rates, allowing for high throughput. nih.gov Amide bond formation has been achieved in seconds with high yields. nih.gov
Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.
In a typical flow setup for the synthesis of this compound, a solution of salicylic acid and a coupling reagent would be mixed with a solution of (1-phenylethyl)amine in a T-mixer before entering a heated reactor coil. The product would emerge continuously from the reactor outlet after a specific residence time. This approach is highly amenable to automation and the synthesis of chemical libraries. nih.gov
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. For the synthesis of benzamides and related structures, solvent-free conditions, often coupled with energy-efficient technologies like microwave irradiation, have proven highly effective. cem.com
Microwave-assisted synthesis under solvent-free conditions offers several advantages, including dramatically reduced reaction times, cleaner reaction profiles, and simpler product isolation procedures. cem.comsciforum.net In the context of salicylamide (B354443) synthesis, reactions that might take several hours under conventional heating can be completed in a matter of minutes. researchgate.net For instance, the condensation of salicylaldehyde (B1680747) with amines to form Schiff bases, a related reaction, has been successfully carried out by mixing the reactants on a solid support like silica (B1680970) gel and irradiating them with microwaves for as little as three minutes. sciforum.net Similarly, the synthesis of N'-benzylidene-2-hydroxybenzohydrazides, which share the 2-hydroxybenzamide core, has been achieved in 8-10 minutes with yields between 62-80% using a solvent-free microwave method. researchgate.netugm.ac.id These examples highlight a potent and environmentally benign pathway applicable to the synthesis of this compound.
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis
| Parameter | Solvent-Free Microwave Synthesis | Conventional Synthesis (with solvent) |
| Reaction Time | Typically < 15 minutes | Often several hours |
| Energy Consumption | Lower due to rapid, direct heating | Higher due to prolonged heating of the entire reaction vessel |
| Solvent Use | None | Significant quantities of organic solvents (e.g., toluene (B28343), DCM) |
| Work-up Procedure | Often simpler, may involve washing the solid product | Can require complex extraction and purification steps |
| Environmental Impact | Minimal | Higher due to solvent waste and energy use |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles offer a framework for designing chemical processes that are more sustainable. In the synthesis of this compound, these principles are applied to maximize efficiency and minimize environmental impact through careful consideration of atom economy, choice of reagents, and the use of catalysis.
Atom Economy and E-Factor Analysis
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comwikipedia.org The ideal reaction has an atom economy of 100%. The direct amidation of 2-hydroxybenzoic acid (salicylic acid) with 1-phenylethylamine (B125046) is a common route to synthesize this compound.
The reaction is as follows: C₇H₆O₃ (2-hydroxybenzoic acid) + C₈H₁₁N (1-phenylethylamine) → C₁₅H₁₅NO₂ (this compound) + H₂O (water)
Table 2: Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Reactant |
| 1-phenylethylamine | C₈H₁₁N | 121.18 | Reactant |
| Total Reactant Mass | 259.30 | ||
| This compound | C₁₅H₁₅NO₂ | 241.28 | Product |
The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 (241.28 / 259.30) x 100 = 93.05%
This high atom economy indicates that the direct amidation reaction is inherently efficient, with water being the only byproduct.
The Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste generated per mass of product. chembam.com A lower E-Factor signifies a greener process. Unlike atom economy, the E-Factor accounts for all waste, including solvents, reagents from work-up, and catalyst losses. A traditional synthesis using stoichiometric activating agents and organic solvents can have a very high E-Factor, whereas a catalytic, solvent-free approach would have an E-Factor approaching zero, representing a significantly more sustainable process. greenchemistry-toolkit.org
Use of Sustainable Solvents and Reagents
The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org Traditional solvents for amide synthesis like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are now recognized as hazardous. rsc.orgresearchgate.net
Green chemistry promotes the use of sustainable alternatives. bohrium.com
Water : As a solvent, water is non-toxic, non-flammable, and abundant. rsc.org While challenging for some organic reactions due to solubility issues, methods have been developed to facilitate amide synthesis in aqueous media. A patent for the related N-(2-phenylethyl)benzamide describes a process where the reaction is carried out in an aqueous solution, avoiding organic solvents and simplifying product isolation as the product is insoluble in water. google.com
Biomass-Derived Solvents : Solvents derived from renewable resources are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural, and p-Cymene, derived from limonene, have been successfully used as greener substitutes for toluene and other hazardous solvents in amide synthesis. rsc.orgresearchgate.net Other promising options include cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate. nih.gov
Table 3: Comparison of Traditional and Green Solvents for Amide Synthesis
| Solvent | Type | Key Hazards | Green Alternative(s) |
| Dichloromethane (DCM) | Chlorinated | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity | p-Cymene, Cyclopentyl methyl ether (CPME) |
| Toluene | Aromatic Hydrocarbon | Flammable, neurotoxin | Water, p-Cymene |
Catalytic Approaches for Reduced Waste Generation
Catalytic methods for direct amidation are highly desirable as they circumvent the need for stoichiometric activating agents (like carbodiimides), which generate significant amounts of waste. catalyticamidation.info The only byproduct in a direct catalytic amidation is water. mdpi.com
Several classes of catalysts have been developed for this transformation:
Boron-Based Catalysts : Boric acid and various boronic acids are effective catalysts for the direct condensation of carboxylic acids and amines. chemrxiv.orgnih.gov They are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. catalyticamidation.info Boric acid-catalyzed amidation is considered an eco-friendly and efficient method that has been applied to the synthesis of various pharmaceutical intermediates. galchimia.comcapes.gov.br
Metal-Based Catalysts : Lewis acidic metal catalysts, particularly those based on titanium, zirconium, and iron, can also promote direct amidation. nih.govrsc.org For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, with catalyst loadings as low as 5-10 mol%. rsc.org
The use of these catalysts not only improves atom economy by avoiding activating agents but also allows for milder reaction conditions, further reducing energy consumption and waste. nih.gov
Stereochemical Investigations of 2 Hydroxy N 1 Phenylethyl Benzamide
Enantioselective Synthesis of 2-hydroxy-N-((R)-1-phenylethyl)benzamide and 2-hydroxy-N-((S)-1-phenylethyl)benzamide
The direct synthesis of enantiomerically pure forms of 2-hydroxy-N-(1-phenylethyl)benzamide can be approached through several strategic methodologies. These methods aim to control the stereochemical outcome of the amidation reaction between salicylic (B10762653) acid and the respective chiral (R)- or (S)-1-phenylethylamine.
Asymmetric amidation involves the coupling of salicylic acid with an enantiomerically pure amine, in this case, (R)- or (S)-1-phenylethylamine, often facilitated by a coupling agent. The chirality of the final product is directly derived from the chirality of the amine starting material.
A typical procedure involves the activation of the carboxylic acid group of salicylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Illustrative Synthetic Protocol:
To a solution of salicylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), HOBt (1.1 equivalents) and EDC (1.1 equivalents) are added at 0 °C. The mixture is stirred for a short period to allow for the formation of the active ester. Subsequently, a solution of either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine (1.0 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the desired enantiomerically pure this compound.
| Reagent | Molar Ratio (to Salicylic Acid) | Purpose |
| Salicylic Acid | 1.0 | Carboxylic acid source |
| (R) or (S)-1-phenylethylamine | 1.0 | Chiral amine source |
| EDC | 1.1 | Coupling agent |
| HOBt | 1.1 | Activation/Racemization suppression |
| Dichloromethane | - | Solvent |
In this approach, a chiral auxiliary is temporarily incorporated into the salicylic acid molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. However, for the synthesis of this compound, where the chirality resides on the amine portion which is being incorporated, this method is less direct. A more relevant application of chiral auxiliaries would be in the synthesis of a chiral salicylic acid derivative, which is not the focus here. A more direct approach involves using the chiral amine itself as the source of chirality, as described in asymmetric amidation.
Nevertheless, the principles of chiral auxiliary-mediated synthesis are well-established. For instance, an achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can then undergo stereoselective reactions. For the synthesis of the target compound, this strategy is not the most straightforward.
Enantioselective catalysis offers an elegant and efficient route to chiral molecules. In the context of this compound synthesis, this would involve the reaction of salicylic acid and 1-phenylethylamine (B125046) in the presence of a chiral catalyst that selectively promotes the formation of one enantiomer over the other from a racemic or prochiral starting material.
While the direct catalytic asymmetric amidation of salicylic acid with racemic 1-phenylethylamine is challenging, kinetic resolution catalyzed by enzymes or synthetic catalysts represents a viable strategy. In a kinetic resolution, a catalyst selectively acylates one enantiomer of racemic 1-phenylethylamine with a salicylic acid derivative at a faster rate, leaving the unreacted amine enantiomer in excess.
Hypothetical Enzymatic Kinetic Resolution:
A lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the acylation of racemic 1-phenylethylamine with an activated form of salicylic acid, for example, salicyl anhydride (B1165640).
| Substrate | Catalyst | Solvent | Enantiomeric Excess (e.e.) of Amide |
| Racemic 1-phenylethylamine | CALB | Toluene (B28343) | >95% for the (R)-amide |
| Racemic 1-phenylethylamine | Lipase from Pseudomonas cepacia | Diisopropyl ether | >90% for the (S)-amide |
These enzymatic methods can provide high enantioselectivity under mild reaction conditions.
Stereochemical Purity Determination and Analysis
The assessment of the enantiomeric composition of this compound is accomplished through several specialized analytical techniques. These methods are designed to differentiate between the enantiomers, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in a racemic or enantiomerically enriched mixture. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the (R)- and (S)-enantiomers, enabling their separation.
For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to fine-tune the retention and resolution.
The research findings for the chiral separation of compounds structurally similar to this compound indicate that the presence of the amide and hydroxyl functional groups provides sites for hydrogen bonding and dipole-dipole interactions with the CSP, which are crucial for chiral recognition. The aromatic rings also contribute to π-π interactions. The optimization of the mobile phase composition, flow rate, and column temperature is essential to achieve optimal separation efficiency.
Below is an illustrative data table summarizing a hypothetical chiral HPLC method for the enantiomeric separation of this compound.
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table is for illustrative purposes to demonstrate typical experimental parameters and does not represent actual experimental data.
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. gcms.cz For non-volatile or highly polar compounds like this compound, derivatization is often a necessary prerequisite to increase volatility and improve chromatographic performance. The hydroxyl and amide groups can be derivatized, for instance, through acylation or silylation.
The separation of the derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs are toroidal oligosaccharides with a chiral cavity, which allows for the formation of transient inclusion complexes with the enantiomers of the analyte. The differences in the stability of these diastereomeric complexes lead to different elution times.
The choice of the cyclodextrin derivative and the temperature program are critical parameters for achieving enantioseparation. The carrier gas, typically helium or hydrogen, flows through the column, and the separated enantiomers are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
An illustrative data table for a hypothetical chiral GC method for the analysis of a derivatized form of this compound is presented below.
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 150 °C (2 min), ramp to 220 °C at 5 °C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R)-enantiomer derivative | 15.3 min |
| Retention Time (S)-enantiomer derivative | 15.9 min |
| Resolution (Rs) | > 1.5 |
This table is for illustrative purposes to demonstrate typical experimental parameters and does not represent actual experimental data.
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. libretexts.org Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite extent. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org
The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific experimental conditions (concentration, path length, temperature, and wavelength). The standard wavelength used for this measurement is the D-line of a sodium lamp (589 nm). anton-paar.com
For a structurally similar compound, N-[(1S)-1-phenylethyl]benzamide, which lacks the 2-hydroxy group, the optical rotation has been measured and reported. nih.gov This provides a valuable reference point for what can be expected for this compound, although the hydroxyl group will influence the magnitude and possibly the sign of the rotation. The measurement of the specific rotation can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.
The table below presents reported optical rotation data for the closely related compound N-[(1S)-1-phenylethyl]benzamide.
| Compound | Enantiomer | Specific Rotation [α]D | Solvent |
| N-(1-phenylethyl)benzamide | (S) | -40.0° (c 1.0) | Chloroform |
Data sourced from studies on a structurally related compound and presented for comparative purposes. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N 1 Phenylethyl Benzamide
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of chemical bonds.
O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be characteristic of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding.
N-H Stretching: The amide N-H stretching vibration would be observed around 3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ in the IR spectrum is characteristic of the amide I band (primarily C=O stretching). This is a very reliable indicator of the amide functional group.
N-H Bending and C-N Stretching: The amide II band, a combination of N-H bending and C-N stretching, would be expected around 1550 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.
Predicted Key IR and Raman Frequencies for 2-hydroxy-N-(1-phenylethyl)benzamide
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| N-H stretch | ~3300 | ~3300 |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-3000 | Strong |
| C=O stretch (Amide I) | ~1650 (strong) | Moderate |
| N-H bend (Amide II) | ~1550 | Weak |
The presence of both a hydroxyl group (a hydrogen bond donor) and an amide group (with both donor and acceptor capabilities) suggests the potential for significant intra- and intermolecular hydrogen bonding. In the IR spectrum, the position and shape of the O-H and N-H stretching bands would be sensitive to this hydrogen bonding. A shift to lower wavenumbers and broadening of these bands would indicate stronger hydrogen bonding. The C=O stretching frequency can also be affected; hydrogen bonding to the carbonyl oxygen would typically cause a shift to a lower frequency.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₅NO₂), the expected exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small tolerance (typically <5 ppm), which would confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 242.1176 |
| [M+Na]⁺ | 264.0995 |
Electrospray Ionization (ESI-HRMS)
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, the theoretical monoisotopic mass has been calculated, which is a critical parameter in its identification and characterization. nih.gov
The exact mass provides a high-confidence confirmation of the compound's elemental formula, C15H15NO2. nih.gov While detailed experimental ESI-HRMS fragmentation data for this compound is not extensively reported in the reviewed literature, the fragmentation of similar benzamide (B126) structures often involves cleavage of the amide bond. For instance, the fragmentation of benzamide itself typically shows the loss of the amino group to form a stable benzoyl cation. researchgate.net In the case of this compound, potential fragmentation pathways under collision-induced dissociation would likely involve the cleavage of the amide bond to produce ions corresponding to the 2-hydroxybenzoyl and 1-phenylethylamine (B125046) moieties.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C15H15NO2 |
| Average Mass | 241.290 Da |
| Monoisotopic Mass | 241.110279 Da chemspider.com |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another important mass spectrometry technique, particularly for the analysis of larger molecules. Its application to small molecules like this compound can be challenging due to potential interference from the matrix in the low mass range. nih.govugent.be
X-ray Crystallography of this compound and its Derivatives
While a specific crystal structure for this compound is not found in the reviewed literature, a comprehensive crystallographic study has been conducted on the closely related compound, N-[(1S)-1-phenylethyl]benzamide. researchgate.netnih.gov The findings from this study provide significant insights into the likely solid-state behavior of the hydroxylated derivative.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For N-[(1S)-1-phenylethyl]benzamide, the enantiopure nature of the compound allows it to crystallize in non-centrosymmetric space groups, which is a prerequisite for determining its absolute structure. nih.gov The study of this compound revealed crystallization in the P21 and P212121 space groups. researchgate.netnih.gov The determination of the absolute configuration is crucial for understanding the stereospecific interactions of the molecule in biological systems.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The relative orientation of the phenyl rings in the different polymorphic forms of N-[(1S)-1-phenylethyl]benzamide also dictates the presence and nature of π-π stacking interactions. These interactions, along with the hydrogen bonds, play a crucial role in the stabilization of the crystal lattice.
Polymorphism and Solid-State Structure Analysis
A remarkable feature of N-[(1S)-1-phenylethyl]benzamide is its conformational trimorphism, meaning it can exist in three different crystal forms. researchgate.netnih.gov These polymorphs, designated as Form I, Form II, and Form III, have the same supramolecular structure based on hydrogen-bonded chains but differ in the packing of these chains due to conformational modifications related to the rotation of the phenyl rings. researchgate.netnih.gov
Form I crystallizes in the monoclinic space group P21, while Forms II and III crystallize concomitantly from certain solvent mixtures, with Form II also being in the P21 space group and Form III in the orthorhombic P212121 space group. researchgate.netnih.gov The different packing arrangements result in variations in the density of the crystals. The introduction of a hydroxyl group in this compound would likely lead to its own unique polymorphic landscape, potentially with even more intricate hydrogen bonding networks influencing the solid-state structures.
Table 2: Crystallographic Data for the Polymorphs of N-[(1S)-1-phenylethyl]benzamide
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P21 | P21 | P212121 |
| a (Å) | 5.0472 | 5.9231 | 9.8933 |
| b (Å) | 9.3118 | 8.8163 | 10.1691 |
| c (Å) | 13.9581 | 12.8335 | 25.594 |
| β (°) | 99.708 | 98.636 | 90 |
| V (ų) | 646.62 | 662.63 | 2571.1 |
| Z | 2 | 2 | 8 |
Computational and Theoretical Investigations of 2 Hydroxy N 1 Phenylethyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-hydroxy-N-(1-phenylethyl)benzamide, DFT calculations offer a detailed picture of its geometry, molecular orbitals, and electrostatic potential.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.
Research on similar chiral amides has revealed the existence of multiple stable conformers with small energy differences, often influenced by intramolecular hydrogen bonding involving the hydroxyl group. researchgate.net The optimized geometry of this compound would likely feature an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide, a common feature in salicylamides that enhances planarity and stability.
Table 1: Predicted Optimized Geometrical Parameters for a Representative Benzamide (B126) Derivative Note: This table presents typical values for a benzamide derivative as specific experimental or high-level computational data for this compound is not readily available in the cited literature.
| Parameter | Value |
| C=O Bond Length | ~1.23 Å |
| C-N Amide Bond Length | ~1.34 Å |
| O-H Bond Length | ~0.97 Å |
| N-H Bond Length | ~1.01 Å |
| C-O-H Bond Angle | ~108° |
| C-N-H Bond Angle | ~120° |
| O=C-N-C Dihedral Angle | ~180° (trans) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pleiades.onlinesibran.ru Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which can readily donate electrons. The LUMO is likely to be distributed over the benzamide moiety, particularly the carbonyl group and the adjacent phenyl ring, which can accept electrons. DFT calculations on similar salicylic (B10762653) acid derivatives have shown that a large HOMO-LUMO gap contributes to their stability. pleiades.onlinesibran.ru
Table 2: Representative FMO Data for a Salicylamide (B354443) Analog Note: The following data is based on general findings for salicylamide derivatives and serves as an illustrative example.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen and the phenolic oxygen, highlighting these as the primary sites for electrophilic interaction. The most positive potential (blue) would be located around the amide and hydroxyl hydrogen atoms, indicating their susceptibility to nucleophilic attack. Such analyses are crucial in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the reactivity predictions derived from FMO analysis.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).
These descriptors, derived from DFT calculations, help in systematically comparing the reactivity of this compound with other related compounds and in predicting its behavior in chemical reactions. irjweb.com
Table 3: Illustrative Quantum Chemical Descriptors for a Benzamide Analog Note: Values are illustrative and based on typical ranges for similar organic molecules.
| Descriptor | Definition | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 |
| Chemical Softness (S) | 1 / η | 0.4 |
| Electrophilicity Index (ω) | χ² / 2η | 3.2 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the conformational landscape and how it is influenced by the environment.
For this compound, MD simulations can map out the various accessible conformations by exploring the rotational freedom around its single bonds. This allows for the identification of the most populated conformational states and the energy barriers between them, providing a more complete picture than static geometry optimization alone. Studies on similar flexible molecules have demonstrated the power of MD in revealing complex conformational equilibria. academie-sciences.fr
The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. nih.gov
In a polar solvent like water or ethanol (B145695), the molecule is likely to adopt conformations that maximize favorable interactions, such as hydrogen bonding between the solvent and the molecule's hydroxyl and amide groups. The solvent can stabilize certain conformers over others by solvating polar groups. nih.gov In contrast, in a nonpolar solvent, intramolecular interactions, such as the intramolecular hydrogen bond, may become more dominant in dictating the preferred conformation. MD simulations can quantify these solvent-solute interactions and predict how the conformational equilibrium shifts in different solvent environments. academie-sciences.frmdpi.com
Intramolecular Hydrogen Bonding Dynamics
The structure of this compound features a significant intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the amide group. This interaction plays a crucial role in determining the molecule's conformation and, consequently, its chemical and physical properties. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the dynamics of this hydrogen bond.
The strength and nature of the intramolecular hydrogen bond in salicylamides, the parent class of this compound, are influenced by both electronic and steric factors. The resonance-assisted hydrogen bond (RAHB) model is often invoked to describe the enhanced stability of the six-membered ring formed by the hydrogen bond. This model suggests a delocalization of π-electrons across the chelated ring, which strengthens the hydrogen bond.
Theoretical calculations on related 2-hydroxy-benzamides have shown that the potential energy surface for the rotation of the amide group is characterized by a significant energy barrier, indicating a strong preference for the planar conformation that allows for the formation of the intramolecular hydrogen bond. researchgate.net Disruption of this bond, for instance through steric hindrance from bulky substituents, can lead to a notable destabilization of the molecule. researchgate.net
In the case of this compound, the N-(1-phenylethyl) group can influence the hydrogen bonding dynamics. Conformational analysis and potential energy calculations as a function of the turning angle around the C(aryl)-C(amide) bond are critical to understanding these dynamics. researchgate.net It is theorized that different rotamers of the phenylethyl group could exert varying degrees of steric and electronic effects on the amide and hydroxyl groups, thereby modulating the strength and geometry of the intramolecular hydrogen bond.
The dynamics of this hydrogen bond are not static; they involve vibrational motions and potential proton transfer. The equilibrium between the intramolecularly hydrogen-bonded form and conformers where this bond is broken is a key aspect of the molecule's dynamic behavior. Computational studies on similar systems have explored this equilibrium, often finding that the intramolecularly bonded state is significantly more stable. researchgate.net
Spectroscopic Property Predictions via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, methods like DFT can be used to calculate NMR chemical shifts, coupling constants, and vibrational frequencies with a reasonable degree of accuracy.
Theoretical NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a valuable tool in structural elucidation. Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the NMR shielding tensors, from which the chemical shifts are derived.
The chemical shifts of the protons and carbons in this compound are sensitive to the molecule's conformation, particularly the geometry of the intramolecular hydrogen bond. The proton involved in this hydrogen bond is expected to have a significantly downfield chemical shift, a characteristic feature that can be quantified by theoretical calculations. Studies on similar compounds have shown a correlation between the calculated ¹H NMR chemical shift of the hydroxyl proton and the strength of the intramolecular hydrogen bond.
Below is an illustrative table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for key atoms in this compound, based on typical values for similar structures found in the literature. Actual experimental or more specific computational data would be required for precise values.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| OH | ~12-14 | - |
| NH | ~8-9 | - |
| C=O | - | ~165-170 |
| C-OH | - | ~155-160 |
| Aromatic CH | ~6.5-8.0 | ~115-135 |
| CH (phenylethyl) | ~5.0-5.5 | ~50-55 |
| CH₃ (phenylethyl) | ~1.5-2.0 | ~20-25 |
Spin-spin coupling constants (J-couplings) can also be calculated using ab initio and DFT methods. mdpi.com These calculations can help in assigning complex splitting patterns observed in experimental spectra and provide further insight into the bonding and geometry of the molecule.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.
For this compound, the vibrational modes associated with the intramolecular hydrogen bond are of particular interest. The O-H stretching frequency is expected to be significantly red-shifted (shifted to lower wavenumbers) and broadened due to its involvement in the hydrogen bond. Similarly, the C=O stretching frequency may also be affected.
The following table presents hypothetical calculated vibrational frequencies for key functional groups in this compound, based on data from similar compounds. A scaling factor is often applied to calculated frequencies to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (H-bonded) | ~3000-3200 | Stretching of the hydroxyl group involved in the intramolecular hydrogen bond. |
| N-H stretch | ~3300-3400 | Stretching of the amide N-H bond. |
| Aromatic C-H stretch | ~3000-3100 | Stretching of the C-H bonds on the phenyl rings. |
| Aliphatic C-H stretch | ~2850-2950 | Stretching of the C-H bonds in the phenylethyl group. |
| C=O stretch | ~1630-1660 | Stretching of the carbonyl group in the amide. |
| C-N stretch | ~1200-1300 | Stretching of the carbon-nitrogen bond in the amide. |
By analyzing the potential energy distribution (PED) from the calculations, each vibrational mode can be assigned to the specific motions of the atoms, providing a detailed understanding of the molecule's dynamics.
Reactivity and Reaction Mechanisms of 2 Hydroxy N 1 Phenylethyl Benzamide
Mechanistic Studies of Hydrolysis and Amide Bond Stability
The amide bond is a notably stable functional group due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This stability means that the hydrolysis of 2-hydroxy-N-(1-phenylethyl)benzamide to salicylic (B10762653) acid and 1-phenylethylamine (B125046) requires forcing conditions, such as prolonged heating in the presence of strong acids or bases.
Under acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the amide bond.
Basic hydrolysis, conversely, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The departure of the amide anion, a poor leaving group, is generally the rate-determining step and is often facilitated by protonation from a water molecule in the final step.
The stability of the amide bond in this compound is further influenced by the electronic effects of the substituents. The hydroxyl group at the ortho position can participate in intramolecular hydrogen bonding with the amide's carbonyl oxygen. This interaction can either increase stability by holding the amide in a less reactive conformation or potentially catalyze hydrolysis under specific conditions by influencing the electronic environment of the carbonyl group.
Table 1: Hypothetical Relative Hydrolysis Rates of Substituted Benzamides
| Compound | Substituent | Relative Rate (Acidic) | Relative Rate (Basic) |
| Benzamide (B126) | H | 1.0 | 1.0 |
| 4-nitro-N-phenylbenzamide | 4-NO₂ | 5.2 | 8.7 |
| 4-methoxy-N-phenylbenzamide | 4-OCH₃ | 0.6 | 0.4 |
| 2-hydroxy-N-phenylbenzamide | 2-OH | 1.5 | 1.2 |
Note: Data are hypothetical and for illustrative purposes to show expected electronic effects.
Electrophilic Aromatic Substitution Reactions on the Benzamide Ring
The benzamide ring of this compound is activated towards electrophilic aromatic substitution. This is due to the combined directing effects of the hydroxyl (-OH) group and the amide (-NHCOR) group. epa.gov
The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. byjus.com The amide group is also considered an activating, ortho-, para-director, although its effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org When both groups are present, their directing effects are synergistic.
In the case of this compound, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The amide group, being at position 1, also directs to its ortho and para positions (positions 2 and 4). The powerful activating effect of the hydroxyl group is expected to dominate, leading to substitution primarily at the positions most activated by it. mlsu.ac.in Therefore, electrophilic substitution is most likely to occur at the 5-position, which is para to the hydroxyl group and meta to the amide, and to a lesser extent at the 3-position, which is ortho to the hydroxyl group and also ortho to the amide. Steric hindrance from the bulky N-(1-phenylethyl) group might further disfavor substitution at the 3-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be carefully controlled to avoid polysubstitution, given the activated nature of the ring.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 5-nitro-2-hydroxy-N-(1-phenylethyl)benzamide | 3-nitro-2-hydroxy-N-(1-phenylethyl)benzamide |
| Bromination | Br⁺ | 5-bromo-2-hydroxy-N-(1-phenylethyl)benzamide | 3-bromo-2-hydroxy-N-(1-phenylethyl)benzamide |
| Sulfonation | SO₃ | This compound-5-sulfonic acid | This compound-3-sulfonic acid |
Note: Predictions are based on the established directing effects of hydroxyl and amide groups.
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group of this compound can undergo reactions typical of phenols, such as etherification and esterification.
Etherification: The formation of an ether linkage can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. The intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl may influence the reactivity of the hydroxyl group, potentially requiring stronger bases or more reactive electrophiles.
Esterification: The hydroxyl group can be acylated to form an ester. This can be accomplished by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also act as a nucleophilic catalyst. For example, reaction with acetyl chloride would yield 2-(acetyloxy)-N-(1-phenylethyl)benzamide.
Reactivity at the Amide Nitrogen and Phenylethyl Moiety
Amide Nitrogen: The nitrogen atom of the amide group in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be abstracted to form an amidate anion. This anion is a potent nucleophile and can participate in reactions such as N-alkylation, although this can be challenging and may require highly reactive alkylating agents.
Phenylethyl Moiety: The phenylethyl portion of the molecule also presents sites for potential reactivity. The phenyl group can undergo electrophilic aromatic substitution, although the conditions would need to be harsh as it is not activated to the same extent as the benzamide ring. The benzylic position (the carbon atom attached to both the nitrogen and the phenyl group) is susceptible to radical reactions. libretexts.org For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide would be a versatile intermediate for further synthetic transformations.
Kinetic Studies of Key Reactions Involving this compound
Hydrolysis: Kinetic studies of the hydrolysis of related benzamides have shown that the reaction is subject to both specific acid and specific base catalysis. rsc.org The rate of hydrolysis would be expected to follow pseudo-first-order kinetics with respect to the benzamide under conditions where the concentration of the acid or base is kept constant. The rate constants would be influenced by temperature, with higher temperatures leading to faster rates, as described by the Arrhenius equation. Electron-withdrawing groups on the aromatic ring generally accelerate both acidic and basic hydrolysis, while electron-donating groups have the opposite effect.
Electrophilic Aromatic Substitution: The rates of electrophilic aromatic substitution reactions are highly dependent on the nature of the electrophile and the electronic properties of the aromatic substrate. The presence of the strongly activating hydroxyl group in this compound would lead to significantly faster reaction rates compared to unsubstituted benzene (B151609). Kinetic studies would likely reveal a second-order rate law, being first order in both the benzamide and the electrophile.
Table 3: Hypothetical Kinetic Parameters for the Nitration of Various Benzene Derivatives
| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |
| Benzene | 1 | 75 |
| Nitrobenzene | 6 x 10⁻⁸ | 105 |
| Anisole | 1 x 10⁷ | 50 |
| 2-hydroxy-N-phenylbenzamide | 5 x 10⁶ | 52 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the activating effect of the hydroxyl group.
Derivatization Strategies and Analogue Development of 2 Hydroxy N 1 Phenylethyl Benzamide
Systematic Modification of the Phenylethyl Side Chain
The N-(1-phenylethyl) portion of the molecule offers several sites for modification to probe its interaction with biological targets. These modifications primarily focus on the phenyl ring and the benzylic carbon of the ethyl group.
Substitution on the Phenyl Ring
The introduction of substituents onto the phenyl ring of the phenylethyl side chain can significantly influence the compound's properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can affect binding affinity to target proteins and metabolic stability. While specific studies on the derivatization of 2-hydroxy-N-(1-phenylethyl)benzamide are not extensively documented in publicly available literature, the principles of medicinal chemistry and findings from related benzamide (B126) series provide a strong basis for predicting the outcomes of such modifications.
In a study on a series of N-substituted benzamide derivatives, it was observed that the introduction of certain substituents on the phenyl ring had a notable impact on their biological activity. For instance, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to significantly decrease the anti-proliferative activity of the compounds. nih.gov This suggests that both electronic and steric factors introduced by these substituents can be detrimental to the desired biological effect.
Conversely, structure-activity relationship (SAR) studies on phenethylamine (B48288) derivatives have shown that the introduction of alkyl or halogen groups at the para position of the phenyl ring can have a positive effect on binding affinity to certain receptors. biomolther.org This highlights the importance of the position of the substituent, as it dictates the spatial orientation and electronic environment of that part of the molecule.
Based on these analogous findings, a systematic exploration of substitutions on the phenyl ring of this compound would involve the synthesis of a library of compounds with varying substituents at the ortho, meta, and para positions. The nature of these substituents would be varied to cover a range of electronic properties (electron-donating and electron-withdrawing) and steric bulk.
Below is an interactive data table summarizing the conceptual effects of phenyl ring substitutions based on analogous benzamide and phenethylamine derivatives.
| Position | Substituent Type | Predicted Effect on Activity | Rationale |
| Para | Small alkyl (e.g., -CH₃) | Potentially positive | Increased lipophilicity, favorable steric interaction. |
| Para | Halogen (e.g., -F, -Cl) | Variable, potentially positive | Modulates electronic properties and lipophilicity. |
| Meta | Nitro (-NO₂) | Likely negative | Strong electron-withdrawing effect, potential for unfavorable interactions. |
| Ortho | Bulky group (e.g., -tBu) | Likely negative | Potential for steric hindrance with the binding site. |
Alterations at the 1-position of the Ethyl Group
The benzylic carbon of the 1-phenylethyl group is a chiral center and a key point for structural modification. Alterations at this position can influence the molecule's conformation and its interactions with chiral biological macromolecules.
One common strategy is the introduction of small alkyl groups, such as a methyl group, to create a quaternary center. This modification can have several consequences, including restricting the rotational freedom of the side chain, which can lock the molecule into a more favorable or unfavorable binding conformation. Furthermore, the presence of an additional alkyl group can impact metabolic stability by blocking potential sites of oxidation.
Another approach involves the replacement of the existing methyl group with other functional groups. For instance, substitution with a hydroxyl group would introduce a hydrogen bond donor/acceptor, potentially forming new interactions with a target protein. In a related context, the synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives has been reported, where modifications at the carbon adjacent to the amide nitrogen were explored for their biological activities. nih.gov
A summary of potential modifications at the 1-position of the ethyl group and their predicted impact is presented in the following interactive data table.
| Modification | Resulting Structure | Potential Impact |
| Addition of a methyl group | N-(1-methyl-1-phenylethyl) | Restricted rotation, increased steric bulk, potential for altered binding affinity. |
| Replacement of methyl with hydroxyl | N-(1-hydroxy-1-phenylethyl) | Introduction of H-bond donor/acceptor, potential for new interactions. |
| Replacement of methyl with fluorine | N-(1-fluoro-1-phenylethyl) | Altered electronic properties, potential for improved metabolic stability. |
Functionalization of the Salicylamide (B354443) Core
The 2-hydroxybenzamide (salicylamide) portion of the molecule is rich in chemical functionality, offering multiple avenues for derivatization. These include modifications of the phenolic hydroxyl group and the aromatic ring itself.
Substitutions on the Hydroxyl Group
The phenolic hydroxyl group is a critical feature of the salicylamide core, capable of acting as a hydrogen bond donor and influencing the acidity of the molecule. Its modification through alkylation or acylation can lead to the formation of ether and ester derivatives, respectively. These derivatization strategies can serve multiple purposes, including the modulation of solubility, membrane permeability, and the potential for developing prodrugs.
O-alkylation, typically achieved by reacting the salicylamide with an alkyl halide in the presence of a base, results in the formation of an ether linkage. This modification removes the hydrogen bond donating ability of the hydroxyl group and increases the lipophilicity of the compound. The synthesis of ethenzamide (2-ethoxybenzamide) via the O-alkylation of salicylamide is a well-established example of this strategy. researchgate.net
O-acylation, on the other hand, introduces an ester functionality. These ester derivatives can be designed to be stable under physiological conditions or to be readily hydrolyzed by esterases to release the parent salicylamide. This approach is often employed in prodrug design to improve oral bioavailability. The synthesis of ester derivatives of salicylanilides with phosphorus-based acids has been reported to enhance their biological activity. researchgate.net
The following interactive data table outlines the outcomes of substituting the hydroxyl group.
| Reaction | Reagent | Product Type | Potential Outcome |
| O-Alkylation | Alkyl halide (e.g., ethyl iodide) | Ether | Increased lipophilicity, loss of H-bond donor capability. |
| O-Acylation | Acyl chloride (e.g., acetyl chloride) | Ester | Prodrug potential, altered solubility. |
Electrophilic and Nucleophilic Modifications of the Benzene Ring
The benzene ring of the salicylamide core is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and amide substituents play a crucial role in determining the position of substitution. The hydroxyl group is a strongly activating, ortho-para directing group, while the amide group is a deactivating, meta-directing group. The interplay of these two groups generally directs incoming electrophiles to the positions ortho and para to the hydroxyl group.
Common electrophilic aromatic substitution reactions include halogenation (e.g., iodination, bromination) and nitration. The iodination of salicylamide, for example, can be achieved using reagents like sodium iodide and sodium hypochlorite (B82951) (bleach), leading to the introduction of an iodine atom onto the aromatic ring. ipinnovative.com Such modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or providing a handle for further synthetic transformations.
Nucleophilic aromatic substitution (SNA) on the salicylamide ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. wikipedia.orglibretexts.org For a nucleophile to displace a leaving group (such as a halide) on the aromatic ring, the ring must be sufficiently electron-deficient. masterorganicchemistry.comlibretexts.org Therefore, this strategy would be more applicable to derivatives of this compound that have been previously functionalized with electron-withdrawing groups via electrophilic substitution.
An overview of potential ring modifications is provided in the interactive data table below.
| Reaction Type | Reagent | Expected Position of Substitution | Potential Impact |
| Electrophilic Halogenation | NaI / NaOCl | Ortho/Para to -OH | Altered electronics and lipophilicity, handle for further synthesis. |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | Ortho/Para to -OH | Introduction of a strong electron-withdrawing group. masterorganicchemistry.com |
| Nucleophilic Substitution | Strong Nucleophile | Requires activating group | Introduction of diverse functional groups. |
Synthesis of Heterocyclic Analogues
The replacement of the phenyl rings in this compound with heterocyclic systems is a powerful strategy in drug design known as bioisosterism. ipinnovative.comufrj.brdrugdesign.org Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit similar biological responses. This approach can be used to improve potency, selectivity, and pharmacokinetic properties, as well as to explore new chemical space.
The salicylamide core could be replaced with a variety of heterocyclic scaffolds that mimic its hydrogen bonding and aromatic characteristics. For instance, a 2-hydroxypyridine-3-carboxamide (B155894) or a 3-hydroxy-1H-pyrazole-4-carboxamide could serve as bioisosteres of the salicylamide moiety. The synthesis of N-(3-hydroxy-2-pyridyl)benzamides has been explored as analogues of N-(2-hydroxyphenyl)benzamides. researchgate.net
Similarly, the phenyl ring of the phenylethyl side chain can be substituted with various heterocycles, such as pyridine (B92270), pyrazole, or pyrimidine. google.comnih.gov This can introduce new hydrogen bonding opportunities, alter the polarity and solubility of the molecule, and potentially lead to novel interactions with the biological target. The synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been achieved through a multi-step synthetic route. mdpi.com
The following interactive data table presents some potential heterocyclic bioisosteres for the core components of this compound.
| Original Moiety | Heterocyclic Bioisostere | Rationale |
| Salicylamide | 2-Hydroxypyridine-3-carboxamide | Mimics H-bonding pattern, alters electronic properties. |
| Salicylamide | 3-Hydroxy-1H-pyrazole-4-carboxamide | Presents a different arrangement of H-bond donors and acceptors. |
| Phenyl (in phenylethyl) | Pyridyl | Introduces a basic nitrogen, potential for new H-bonds. |
| Phenyl (in phenylethyl) | Thienyl | Alters aromaticity and lipophilicity. |
Development of Prodrugs and Pro-fluorophores based on this compound Structure
The chemical scaffold of this compound, a member of the benzamide class of compounds, presents multiple opportunities for derivatization to create prodrugs and pro-fluorophores. ontosight.ai The presence of a phenolic hydroxyl group and an amide linkage provides reactive sites for chemical modification, allowing for the temporary masking of the parent compound's activity or the attachment of fluorogenic moieties. These strategies aim to enhance therapeutic efficacy, improve pharmacokinetic profiles, or enable bioimaging applications.
Prodrug Strategies
Prodrug design for this compound would likely focus on modification of the phenolic hydroxyl group. This approach is common for salicylanilide-type structures, aiming to improve properties such as solubility, stability, and targeted delivery. The goal is to create an inactive derivative that undergoes biotransformation in a specific physiological environment to release the active parent compound.
One of the most explored strategies for phenolic compounds is esterification . The hydroxyl group can be converted into an ester with various carboxylic acids, amino acids, or carbamates. These ester prodrugs are often designed to be cleaved by endogenous esterases, which are abundant in plasma and various tissues, to regenerate the active phenolic hydroxyl group.
Another advanced approach involves the development of bioreductive prodrugs . This strategy is particularly relevant for targeting hypoxic environments, a characteristic feature of solid tumors. nih.govmaastrichtuniversity.nl In this design, a hypoxia-sensitive moiety, such as a nitroaromatic group, would be linked to the this compound molecule, often through the hydroxyl group. Under the low-oxygen conditions of a tumor, specific reductase enzymes can reduce the nitro group, triggering a cascade of reactions that release the active drug. nih.govresearchgate.net This targeted activation minimizes systemic toxicity and enhances the therapeutic index.
Illustrative Prodrug Derivatization Strategies for this compound:
| Prodrug Type | Derivatization Site | Potential Activating Enzyme | Therapeutic Rationale |
| Ester Prodrug | Phenolic Hydroxyl | Esterases | Improved oral bioavailability, controlled release |
| Amino Acid Conjugate | Phenolic Hydroxyl | Peptidases | Targeted delivery to specific cells or tissues |
| Bioreductive Prodrug | Phenolic Hydroxyl | Nitroreductases | Hypoxia-targeted cancer therapy |
Pro-fluorophore Development
The development of pro-fluorophores based on the this compound structure would involve the synthesis of a non-fluorescent or weakly fluorescent derivative that can be converted into a highly fluorescent molecule upon interaction with a specific biological target, such as an enzyme. nih.gov This "turn-on" fluorescence mechanism is highly desirable for bioimaging as it provides a high signal-to-noise ratio.
A common strategy for creating pro-fluorophores from phenolic compounds is to mask the hydroxyl group with a trigger moiety that is recognized and cleaved by a specific enzyme. The free phenol (B47542) is often crucial for the fluorescence properties of a fluorophore, and its blockage can quench fluorescence. Upon enzymatic cleavage of the masking group, the phenol is liberated, leading to a restoration of fluorescence.
For instance, the hydroxyl group of this compound could be linked to a substrate recognized by a cancer-associated enzyme. The resulting pro-fluorophore would remain non-fluorescent until it reaches the tumor microenvironment, where the enzyme would cleave the linker and release the fluorescent parent compound, allowing for targeted imaging of enzymatic activity.
Potential Pro-fluorophore Design Based on this compound:
| Pro-fluorophore Design | Trigger Moiety | Target Enzyme | Application |
| Enzyme-Activated Probe | Enzyme-specific substrate | Cancer-related hydrolases | Tumor imaging, monitoring enzyme activity |
| pH-Sensitive Probe | pH-labile group | Acidic tumor microenvironment | Imaging of acidic organelles or tumor tissue |
The design of such probes requires a careful selection of the fluorophore core, the enzyme-sensitive linker, and the targeting moiety to ensure high specificity and sensitivity for the intended biological application. rsc.org While specific examples for this compound are not extensively documented in publicly available literature, the principles of prodrug and pro-fluorophore design established for similar phenolic and benzamide structures provide a clear roadmap for future research and development.
Coordination Chemistry of 2 Hydroxy N 1 Phenylethyl Benzamide As a Ligand
Chelation Modes and Binding Sites of 2-hydroxy-N-(1-phenylethyl)benzamide
The primary binding sites of this compound for metal coordination are the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. The spatial arrangement of these functional groups allows for the formation of stable chelate rings with metal ions.
The most probable and widely observed coordination mode for N-substituted 2-hydroxybenzamides involves the formation of a six-membered chelate ring through a bidentate O,N-coordination. In this mode, the phenolic hydroxyl group deprotonates to form a metal-phenoxide bond, and the amide nitrogen atom coordinates to the same metal center. This O,N-bidentate chelation is a common feature in the coordination chemistry of ligands containing similar functional moieties. The stability of the resulting metal complexes is enhanced by the formation of this chelate ring.
The coordination of this compound as an O,N-bidentate ligand is anticipated to be similar to that of other N-substituted salicylamides, which are known to form stable complexes with a variety of metal ions.
While this compound itself is expected to act primarily as a bidentate ligand, there is significant potential for creating tripodal or multidentate ligands through chemical derivatization. By introducing additional donor groups onto the phenylethyl or benzamide (B126) fragments of the molecule, ligands with higher denticity can be synthesized. For instance, the incorporation of further hydroxyl, amino, or pyridyl moieties could lead to ligands capable of forming more complex and stable coordination compounds. Research on related salicylamide (B354443) derivatives has demonstrated that the synthesis of tripodal ligands featuring salicylamide arms can lead to efficient 'antennas' for lanthanide(III) ions in luminescent materials. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for related N-substituted salicylamides. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.
Transition metal complexes of ligands similar to this compound have been synthesized and characterized. For example, copper(II) complexes with related N-substituted benzamide ligands have been prepared and studied. nih.gov The synthesis of such complexes generally involves the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol.
The characterization of these potential transition metal complexes would involve a range of spectroscopic and analytical techniques, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Characterization Data for a Cu(II) Complex of this compound
| Technique | Expected Observations |
| Elemental Analysis | Confirmation of the proposed molecular formula of the complex. |
| IR Spectroscopy | A shift in the ν(O-H) band, disappearance of the phenolic ν(O-H), and a shift in the ν(C=O) and ν(N-H) bands upon coordination. |
| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region, characteristic of the metal ion's coordination environment. |
| Magnetic Susceptibility | Measurement of the magnetic moment to determine the oxidation state and spin state of the metal center. |
Palladium(II) and platinum(II) complexes with bidentate ligands are also of significant interest, and it is plausible that this compound could form stable square planar complexes with these metal ions. nih.govotago.ac.nz Zinc(II) complexes with chelating agents are also widely studied. mdpi.comekb.egnih.gov
The coordination chemistry of lanthanides with salicylamide-type ligands has been explored, particularly in the context of their luminescent properties. nih.gov It is conceivable that this compound could form complexes with lanthanide ions, where the ligand acts as an "antenna" to sensitize the metal-centered luminescence. The synthesis of such complexes would typically involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. The characterization would focus on photophysical properties such as absorption, excitation, and emission spectra.
While there is less information available on actinide coordination with this specific type of ligand, the principles of coordination chemistry suggest that complexes with actinide ions could also be formed, likely exhibiting high coordination numbers.
Structural Analysis of Coordination Complexes via X-ray Crystallography
Although no crystal structures of metal complexes of this compound are currently reported in the Cambridge Structural Database, the analysis of related structures provides insight into what might be expected. For instance, the crystal structure of a copper(II) complex with a related benzamide ligand revealed a distorted square pyramidal geometry around the copper(II) center. nih.gov
Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Z | 4 |
| R-factor | 0.045 |
In a hypothetical mononuclear complex, one would expect to observe the coordination of the deprotonated phenolic oxygen and the amide nitrogen to the metal center, with specific bond lengths and angles that are characteristic of the metal ion and its coordination number. For example, in a square planar palladium(II) complex, the Pd-O and Pd-N bond lengths would be expected to be in the range of 1.9-2.1 Å. nih.gov
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility)
The coordination of this compound to metal ions induces significant changes in the electronic and magnetic properties of both the ligand and the metal center. These changes are probed using various spectroscopic techniques, providing valuable insights into the nature of the metal-ligand bonding, the geometry of the resulting complex, and the electronic structure of the metal ion. While specific spectroscopic data for metal complexes of this compound are not extensively documented in the available literature, the principles of UV-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and magnetic susceptibility measurements provide a framework for understanding their potential spectroscopic signatures.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. libretexts.orglibretexts.org Upon complexation with a metal ion, the UV-Vis spectrum of this compound is expected to exhibit notable changes in the positions and intensities of its absorption bands, as well as the appearance of new bands. These changes arise from both ligand-centered transitions and transitions involving the metal d-orbitals.
The free this compound ligand typically shows absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the amide group. Upon coordination, the energies of these transitions are altered due to the perturbation of the ligand's electronic structure by the metal ion. This can lead to shifts in the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in molar absorptivity.
Of particular interest in the coordination complexes are the new electronic transitions that arise from the interaction between the metal and the ligand. These can be broadly categorized as:
d-d Transitions: In complexes of transition metals with unfilled d-orbitals, electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. hawaii.edu These transitions are typically weak due to being Laporte-forbidden. slideshare.net The energy of these transitions is sensitive to the geometry of the complex and the strength of the ligand field, providing information about the coordination environment of the metal ion. For instance, octahedral and tetrahedral complexes will exhibit different patterns of d-d transitions. fiveable.me
Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. LMCT bands are generally more intense than d-d transitions and are more likely to occur when the ligand is easily oxidized and the metal ion is in a high oxidation state.
Metal-to-Ligand Charge Transfer (MLCT) Bands: Conversely, MLCT transitions involve the excitation of an electron from a metal-based d-orbital to a vacant ligand-based orbital. These are favored when the metal ion is in a low oxidation state and the ligand possesses low-lying π*-orbitals.
The table below illustrates representative UV-Vis spectral data for hypothetical transition metal complexes of this compound, demonstrating the types of transitions that could be observed.
| Complex | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assignment |
|---|---|---|---|
| [Co(L)2] | ~550 | ~50 | d-d transition |
| [Ni(L)2] | ~620 | ~20 | d-d transition |
| [Cu(L)2] | ~680 | ~100 | d-d transition |
| [Fe(L)3] | ~450 | ~5000 | LMCT |
Note: The data in this table is illustrative and represents typical values for similar transition metal complexes. L denotes the deprotonated form of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively applicable to species with one or more unpaired electrons, such as transition metal complexes with a d⁹ configuration like Cu(II). mdpi.com EPR spectroscopy provides detailed information about the electronic and geometric structure of the metal center. acs.org
For a Cu(II) complex of this compound, the EPR spectrum would be characterized by g-values and hyperfine coupling constants (A). The g-values are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the geometry of the complex. Anisotropic EPR spectra, with different g-values for different orientations of the complex in the magnetic field (gₓ, gᵧ, g₂), can distinguish between different geometries. For example, in an axially symmetric environment, such as a square planar or tetragonally distorted octahedral geometry, the spectrum will show two principal g-values: g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is generally indicative of a dₓ²-ᵧ² ground state, which is common for Cu(II) complexes with a square planar or elongated octahedral geometry.
The hyperfine coupling constant, A, arises from the interaction of the unpaired electron with the magnetic moment of the copper nucleus (I = 3/2). This interaction splits the EPR signal into a set of four lines. The magnitude of the hyperfine coupling provides information about the covalency of the metal-ligand bond.
The table below presents hypothetical EPR parameters for a Cu(II) complex with this compound, illustrating the type of data obtained from an EPR experiment.
| Complex | g∥ | g⊥ | A∥ (x 10-4 cm-1) |
|---|---|---|---|
| [Cu(L)2] | 2.25 | 2.05 | 180 |
Note: The data in this table is illustrative and represents typical values for similar Cu(II) complexes. L denotes the deprotonated form of this compound.
Magnetic Susceptibility
Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a metal complex, which in turn gives insight into its electronic configuration and geometry. libretexts.orgnumberanalytics.com Coordination compounds can be classified as diamagnetic (no unpaired electrons and repelled by a magnetic field) or paramagnetic (one or more unpaired electrons and attracted to a magnetic field). fiveable.me
The magnetic moment (μ_eff) of a complex is determined from its magnetic susceptibility and can be calculated using the spin-only formula:
μ_eff = √{n(n+2)} B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.
For transition metal complexes of this compound, the measured magnetic moment can help to determine the oxidation state and the spin state (high-spin or low-spin) of the central metal ion. fiveable.me For example, a Cu(II) complex (d⁹) is expected to have one unpaired electron and a magnetic moment of approximately 1.73 B.M. An octahedral Co(II) complex (d⁷) can be high-spin with three unpaired electrons (μ_eff ≈ 3.87 B.M.) or low-spin with one unpaired electron (μ_eff ≈ 1.73 B.M.), depending on the ligand field strength.
The table below provides theoretical spin-only magnetic moments for some common transition metal ions in different geometries when complexed with a ligand like this compound.
| Metal Ion | dn Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μeff, B.M.) | Typical Geometry |
|---|---|---|---|---|
| Co(II) | d7 | 3 | 3.87 | High-spin Octahedral |
| Ni(II) | d8 | 2 | 2.83 | Octahedral |
| Cu(II) | d9 | 1 | 1.73 | Square Planar/Distorted Octahedral |
| Zn(II) | d10 | 0 | 0 | Tetrahedral |
Catalytic Applications of 2 Hydroxy N 1 Phenylethyl Benzamide and Its Complexes
Role as an Organic Catalyst in Stereoselective Transformations
As a chiral molecule, 2-hydroxy-N-(1-phenylethyl)benzamide possesses the fundamental prerequisite to act as an organocatalyst, a small organic molecule that can accelerate a chemical reaction without being consumed. The presence of hydrogen-bond donor (hydroxyl and N-H groups) and acceptor (carbonyl oxygen) sites could enable it to activate substrates and control the stereochemical outcome of a reaction.
Application of this compound Metal Complexes in Catalysis
The hydroxyl group and the amide oxygen of this compound can act as coordination sites for metal ions, forming chiral metal complexes. These complexes could then be utilized as catalysts in various asymmetric reactions.
Asymmetric Catalysis (e.g., Hydrogenation, Oxidation, C-C Coupling)The field of asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity in metal-catalyzed reactions. Structurally related salicylamide (B354443) and benzamide (B126) derivatives have been used as ligands in a range of catalytic transformations. For instance, metal complexes of chiral salicylaldimines (structurally similar to salicylamides) have been applied in asymmetric Henry reactions. Similarly, chiral phosphine-amide ligands have shown efficacy in rhodium-catalyzed asymmetric hydrogenations and palladium-catalyzed C-C coupling reactions. While there is a lack of specific data for this compound complexes, it is plausible that its metal complexes could be screened for activity in:
Asymmetric Hydrogenation: Transferring chirality during the reduction of prochiral olefins or ketones.
Asymmetric Oxidation: Controlling the stereochemistry in the formation of chiral epoxides or sulfoxides.
Asymmetric C-C Coupling: Influencing the enantioselectivity of reactions like Suzuki-Miyaura or Heck couplings.
Below is a hypothetical data table illustrating the kind of results that would be sought in such research:
| Entry | Metal Precursor | Reaction | Substrate | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Ru(II) | Hydrogenation | Acetophenone | Data Not Available | Data Not Available |
| 2 | Cu(II) | Henry Reaction | Benzaldehyde | Data Not Available | Data Not Available |
| 3 | Pd(0) | Suzuki Coupling | 1-bromo-naphthalene | Data Not Available | Data Not Available |
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new catalysts. For any potential catalytic activity of this compound or its complexes, mechanistic studies would be essential. These investigations would typically involve a combination of experimental techniques (such as kinetics studies, in-situ spectroscopy) and computational modeling (like Density Functional Theory calculations). The goal would be to identify the active catalytic species, elucidate the steps of the catalytic cycle (e.g., substrate coordination, bond activation, product release), and understand the origin of stereoselectivity. Key questions would include how the chiral ligand influences the geometry of the transition state and which non-covalent interactions are responsible for differentiating the pathways leading to the two enantiomers of the product. To date, no specific mechanistic studies on catalytic cycles involving this compound have been published.
Catalyst Immobilization and Heterogenization Strategies
The development of robust and reusable catalytic systems is paramount for sustainable chemical synthesis. The immobilization of catalytically active complexes of this compound on insoluble supports is a promising approach to bridge the gap between homogeneous and heterogeneous catalysis. These strategies generally involve the attachment of the catalyst to a solid matrix, which can be broadly categorized into organic polymeric supports and inorganic supports.
A common method for catalyst immobilization involves the covalent anchoring of the ligand or the pre-formed metal complex onto a support material. This is often achieved by modifying the ligand with a functional group that can react with the support. For instance, a vinyl group can be introduced into the aromatic ring of the this compound ligand, allowing for its copolymerization with monomers like styrene (B11656) and divinylbenzene (B73037) to create a cross-linked polymer with integrated catalytic sites.
Alternatively, the catalyst can be immobilized through non-covalent interactions, such as adsorption or ion-exchange. While simpler, these methods may suffer from catalyst leaching over time. A more robust approach is encapsulation, where the catalyst is physically entrapped within the pores of a support material, such as a zeolite or a metal-organic framework (MOF).
Inorganic Supports:
Inorganic materials such as silica (B1680970), alumina, and zeolites are widely used as supports due to their high thermal and mechanical stability. researchgate.net The surface of these materials can be functionalized with various organic groups to facilitate the covalent attachment of the catalyst.
Silica is a particularly popular choice due to its well-defined surface chemistry. The silanol (B1196071) groups (Si-OH) on the silica surface can be reacted with organosilanes to introduce a variety of functional groups. For example, a this compound derivative functionalized with a trialkoxysilane group can be grafted onto the silica surface through a condensation reaction. nsf.gov
The porosity and surface nature of silica matrices play a crucial role in the anchoring of ligands and the stability of the resulting nanoparticles. researchgate.net Mesoporous silica materials, with their high surface area and ordered pore structures, are especially advantageous for catalyst immobilization, as they can provide a high concentration of active sites while minimizing diffusion limitations.
Polymeric Supports:
Polymer-supported catalysts offer a high degree of flexibility in terms of their structure and properties. researchgate.net Polystyrene, often cross-linked with divinylbenzene, is a common choice for a polymer support due to its chemical inertness and mechanical stability. researchgate.net The polymer can be functionalized with various reactive groups, such as chloromethyl or amino groups, which can then be used to attach the this compound ligand or its metal complex. researchgate.net
The use of polymer supports allows for the creation of a specific microenvironment around the catalytic center, which can influence its activity and selectivity. researchgate.net Furthermore, the swelling properties of the polymer in different solvents can be tuned to optimize the accessibility of the active sites to the reactants.
The table below summarizes the key features of different immobilization strategies for catalysts analogous to this compound complexes.
| Support Material | Immobilization Method | Advantages | Potential Disadvantages |
| Silica | Covalent grafting via organosilanes | High thermal and mechanical stability, well-defined surface chemistry | Potential for catalyst leaching if linkage is not stable |
| Polystyrene | Covalent attachment to functionalized polymer | High loading capacity, tunable microenvironment | Lower thermal stability than inorganic supports, potential for swelling/shrinking |
| Zeolites/MOFs | Encapsulation | High stability, prevention of catalyst leaching, shape selectivity | Diffusion limitations for bulky substrates |
Research Findings on Analogous Systems:
While specific research on the immobilization of this compound for catalysis is not extensively documented, studies on structurally related salicylamide and Schiff base complexes provide valuable insights. For instance, Schiff bases derived from salicylaldehyde (B1680747) have been successfully immobilized on various supports and used in a range of catalytic reactions. researchgate.netnih.gov
The following interactive data table presents a hypothetical comparison of the performance of a homogeneous this compound-metal complex catalyst versus its immobilized counterparts on different supports, based on typical trends observed for similar catalytic systems.
| Catalyst System | Reaction Conversion (%) | Selectivity (%) | Recyclability (No. of Cycles) |
| Homogeneous Complex | 95 | 98 | 1 |
| Silica-Supported Complex | 90 | 97 | 5 |
| Polystyrene-Supported Complex | 88 | 95 | 8 |
It is important to note that the optimal immobilization strategy depends on the specific catalytic reaction and the nature of the metal complex. Careful consideration of the support material, the linking group, and the reaction conditions is necessary to develop a truly efficient and robust heterogeneous catalyst based on this compound.
Supramolecular Chemistry and Self Assembly of 2 Hydroxy N 1 Phenylethyl Benzamide
Intermolecular Hydrogen Bonding Networks in Solid State and Solution
The molecular structure of 2-hydroxy-N-(1-phenylethyl)benzamide, featuring a hydroxyl group, an amide linkage, and two aromatic rings, provides multiple sites for hydrogen bonding. These interactions are the primary driving force for the formation of defined supramolecular structures.
In the solid state, a prominent feature of salicylamides is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This interaction forms a stable six-membered ring, designated as an S(6) motif in graph-set analysis. nih.govresearchgate.net This intramolecular bond is generally formed in preference to intermolecular hydrogen bonds. nih.govresearchgate.net
Despite the presence of this strong intramolecular interaction, the amide N-H group and the phenolic oxygen remain available to act as hydrogen bond donors and acceptors, respectively, for intermolecular bonding. It is highly probable that this compound molecules assemble into chains or more complex networks through intermolecular hydrogen bonds. One likely scenario, observed in related N-substituted salicylamides, is the formation of infinite linear chains through intermolecular hydrogen bonds between the carbonyl oxygen of one molecule and the phenolic hydroxyl group of another. researchgate.net Additionally, the amide N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, a common motif in benzamides that leads to the formation of dimers or chains. nih.govacs.org
Computational studies on salicylamide (B354443) and its derivatives indicate that the coexistence of both intra- and intermolecular hydrogen bonds is a frequent and stabilizing feature in their crystal structures. nih.govresearchgate.netacs.orgacs.org The interplay between these different hydrogen bonds can lead to the formation of robust three-dimensional networks.
| Type | Donor | Acceptor | Resulting Motif |
|---|---|---|---|
| Intramolecular | Phenolic O-H | Amide C=O | S(6) ring |
| Intermolecular | Amide N-H | Amide C=O | Chains or Dimers (e.g., R²₂(8)) |
| Intermolecular | Phenolic O-H | Amide C=O | Chains |
In solution, the extent and nature of hydrogen bonding will be dependent on the solvent. In non-polar solvents, the intramolecular hydrogen bond is expected to persist, and intermolecular associations leading to dimerization or oligomerization are likely. In polar, protic solvents, competition from solvent molecules will disrupt intermolecular hydrogen bonds, favoring a more solvated, monomeric state.
Role of Aromatic Stacking and Hydrophobic Interactions in Self-Assembly
In the solid state, π-π stacking interactions often work in concert with hydrogen bonding to direct the crystal packing. researchgate.net The stacking of the aromatic rings can lead to the formation of columnar or layered structures. The strength and geometry of these interactions can be influenced by substituents on the aromatic rings. rsc.orgvu.nl
Hydrophobic interactions, driven by the tendency of the non-polar phenyl and ethyl groups to minimize contact with polar environments, will also contribute to the self-assembly process, particularly in aqueous or highly polar solutions. These interactions can promote the aggregation of the molecules, with the hydrophobic cores shielded from the solvent.
Formation of Co-crystals and Inclusion Complexes
The presence of strong hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites makes this compound an excellent candidate for the formation of co-crystals. semanticscholar.orgekb.eg Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. ekb.eg
By introducing a suitable co-former molecule that has complementary hydrogen bonding functionalities, it is possible to design new crystalline structures with modified physicochemical properties. Amides are known to be good co-crystal formers. semanticscholar.org Potential co-formers for this compound could include carboxylic acids, other amides, or molecules with pyridine (B92270) rings, which can form robust hydrogen-bonded synthons with the amide and hydroxyl groups. semanticscholar.orggoogle.com The formation of co-crystals can be predicted to some extent by considering the hydrogen bonding rules and the complementarity of the functional groups of the active pharmaceutical ingredient and the co-former. ekb.eg
Design and Synthesis of Supramolecular Architectures (e.g., Helices, Layers)
The chirality of this compound, stemming from the stereocenter in the 1-phenylethyl group, is a crucial factor in its supramolecular assembly. Chiral molecules have a propensity to form chiral supramolecular structures, such as helices. rsc.orgtue.nlnih.gov The transfer of chirality from the molecular level to the supramolecular level can result in the formation of either right-handed or left-handed helical assemblies. rsc.org
The combination of directional hydrogen bonding, which can form one-dimensional chains, and the chirality of the constituent molecules can lead to the twisting of these chains into helical structures. acs.orgscispace.com The handedness of the resulting helix is determined by the absolute configuration of the chiral center in the molecule. scispace.com
In addition to helices, the interplay of hydrogen bonding and π-π stacking can lead to the formation of two-dimensional layered structures. Within these layers, molecules would be held together by strong hydrogen bonds, while the layers themselves would be associated through weaker van der Waals forces and π-π stacking interactions. The specific supramolecular architecture adopted will be influenced by factors such as the solvent used for crystallization and the temperature.
Investigation of Non-Covalent Interactions via Advanced Spectroscopic Methods (e.g., Diffusion NMR, ROESY)
While crystal structure determination by X-ray diffraction provides definitive information about supramolecular assemblies in the solid state, advanced NMR spectroscopic techniques are invaluable for studying these interactions in solution.
Diffusion-Ordered Spectroscopy (DOSY), also known as Diffusion NMR, can be used to measure the translational diffusion coefficients of molecules in solution. By observing a single diffusion coefficient for multiple species, the formation of a stable supramolecular aggregate can be confirmed. Furthermore, the size of the aggregate can be estimated from the diffusion coefficient using the Stokes-Einstein equation.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful tool for determining the spatial proximity of atoms within a molecule or between different molecules in an assembly. For this compound, ROESY could be used to:
Confirm the presence of the intramolecular hydrogen bond by observing cross-peaks between the phenolic proton and protons near the carbonyl group.
Detect intermolecular associations by identifying cross-peaks between protons of different molecules that are close in space within an aggregate.
Elucidate the geometry of π-π stacking interactions by observing cross-peaks between protons on the two different aromatic rings.
Together, these advanced spectroscopic methods can provide detailed insights into the dynamics, structure, and stoichiometry of the supramolecular assemblies of this compound in solution, complementing the static picture provided by solid-state analysis.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Biocatalysis
The synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide and its derivatives is an area ripe for innovation, with a particular focus on developing more efficient, sustainable, and selective methods.
Traditional synthetic routes for salicylamides often involve the reaction of a salicylic (B10762653) acid derivative with an appropriate amine. orientjchem.org Future research is geared towards optimizing these pathways, for instance, through microwave-assisted synthesis, which has been shown to be effective for other salicylanilide (B1680751) derivatives. researchgate.net
A significant emerging direction is the application of biocatalysis for amide bond formation. rsc.org The use of enzymes offers a green and highly selective alternative to conventional chemical methods. rsc.orgmanchester.ac.uk Research in this area would focus on identifying and engineering enzymes, such as lipases or amide bond synthetases, that can efficiently catalyze the condensation of salicylic acid or its esters with 1-phenylethylamine (B125046). rsc.orgmanchester.ac.uksemanticscholar.org The development of one-pot, multi-enzyme cascade reactions is a particularly promising frontier, which could streamline the synthesis process and improve yields. researchgate.net The advantages of biocatalytic synthesis are summarized in the table below.
Table 1: Comparison of Synthetic Approaches for Amide Bond Formation
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Chemical reagents, often metals | Enzymes (e.g., lipases, ligases) |
| Reaction Conditions | Often harsh (high temp/pressure) | Mild (physiological temp/pH) |
| Selectivity | Can be low (chemo-, regio-, stereo-) | High selectivity is common |
| Sustainability | Often relies on organic solvents, generates waste | Aqueous media, biodegradable catalysts |
| Efficiency | Can be high, but may require multiple steps | Can be very high, potential for one-pot synthesis |
Advanced Materials Science Applications (e.g., Polymer Additives, Liquid Crystals)
The unique structural features of this compound, particularly the presence of hydrogen bonding motifs and aromatic rings, suggest its potential for use in advanced materials.
The field of liquid crystals presents another exciting avenue. Benzanilide-based molecules, which are structurally related to the target compound, have been shown to exhibit liquid crystalline properties. rsc.orgtandfonline.com The ability of the amide group to form hydrogen bonds can promote the formation of layered structures, which is conducive to mesomorphic behavior. lookchem.com Research would involve synthesizing derivatives of this compound and studying their phase transitions and self-assembly behavior to assess their potential as novel liquid crystalline materials. The conformation of the amide bond (cis vs. trans) is a critical factor in determining the shape of the molecule and, consequently, its liquid crystalline properties. tandfonline.com
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials is a rapidly growing field, and molecules like this compound could serve as valuable organic components. The functional groups present in the molecule (hydroxyl, amide, and phenyl rings) can act as coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).
For instance, a Zn-based coordination polymer has been demonstrated as a luminescent sensor. bohrium.com Future work could investigate the coordination of this compound with various metal centers to create new hybrid materials. These materials could possess interesting optical, electronic, or catalytic properties, stemming from the interplay between the organic ligand and the inorganic framework.
Application in Sensors and Detection Systems
The design of chemical sensors for the selective detection of specific analytes is of great importance in environmental monitoring and medical diagnostics. The structure of this compound makes it a candidate for development into a chemosensor.
The amide and hydroxyl groups can act as hydrogen bond donors and acceptors, allowing for specific interactions with target analytes. For example, chemosensors derived from benzamide (B126) hydrazones have been successfully used for the detection of cyanide ions. tandfonline.com Future research could focus on modifying the structure of this compound to enhance its selectivity and sensitivity towards specific ions or molecules. This could involve the development of colorimetric or fluorescent sensors, where the binding of an analyte induces a measurable change in the optical properties of the compound. nih.gov
Theoretical Advancements in Predicting Molecular Behavior and Interactions
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, theoretical studies are crucial for elucidating its conformational landscape, electronic properties, and intermolecular interactions.
Computational studies on related salicylamides have been used to determine structural stability and analyze the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net Similar density functional theory (DFT) calculations for this compound would provide insights into its reactivity and potential for electronic applications. researchgate.net Furthermore, understanding the lipophilicity of the molecule through computational models is important for predicting its behavior in biological and environmental systems. nih.gov
Conformational analysis is particularly important for this flexible molecule. mdpi.com The study of the conformational trimorphism of the closely related N-[(1S)-1-phenylethyl]benzamide highlights how different crystal packing arrangements can arise from subtle changes in molecular conformation. Future theoretical work on this compound would likely involve molecular dynamics simulations to explore its conformational flexibility and predict its most stable structures, which is essential for designing materials with desired properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-N-(1-phenylethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 1-phenylethylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and optimizing coupling agents like EDCI/HOBt or pyridine under reflux . Factors affecting yield include solvent choice (e.g., dichloromethane vs. DMF), temperature control, and catalyst loading (e.g., Pd/C for hydrogenation steps) . Purity can be improved via recrystallization with methanol or column chromatography .
Q. What purification and analytical techniques are most effective for isolating and characterizing this compound?
- Methodology : Recrystallization using methanol or ethanol is standard for isolating crystalline products . Analytical validation requires 1H/13C NMR to confirm the amide bond formation and aromatic substitution patterns . FT-IR verifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Mass spectrometry (ESI-MS) confirms molecular weight .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : X-ray crystallography provides definitive proof of molecular geometry, particularly the orientation of the hydroxyl group relative to the amide bond . Computational methods (e.g., DFT calculations) compare experimental NMR shifts with theoretical predictions to resolve ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of IC50 values and dose-response curves across studies can identify outliers. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability .
Q. How do substituents on the phenyl ring influence its structure-activity relationships (SAR)?
- Methodology : Introduce electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (-OCH3) groups at the para/meta positions of the benzamide ring. Assess changes in bioactivity (e.g., enzyme inhibition via molecular docking) and physicochemical properties (logP, solubility) . SAR studies reveal that electron-withdrawing groups enhance receptor binding affinity in kinase inhibition assays .
Q. What mechanistic insights explain its potential as a Trypanosoma brucei inhibitor?
- Methodology : Molecular docking (AutoDock Vina) identifies binding interactions with trypanothione reductase. Validate via enzyme inhibition assays (IC50 determination) and comparative studies with known inhibitors (e.g., melarsoprol). Fluorescence quenching assays monitor conformational changes in the enzyme active site .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test). Molecular dynamics simulations (GROMACS) assess blood-brain barrier penetration .
Q. What frameworks guide experimental design for studying its anti-inflammatory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
